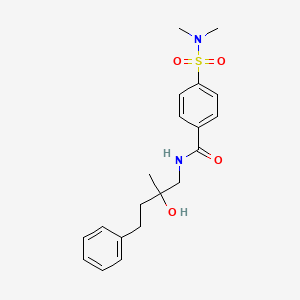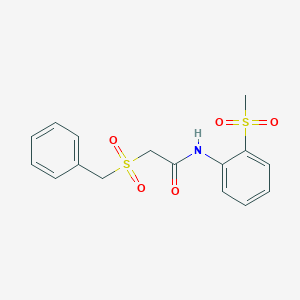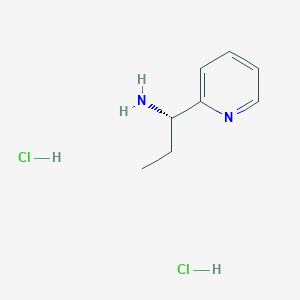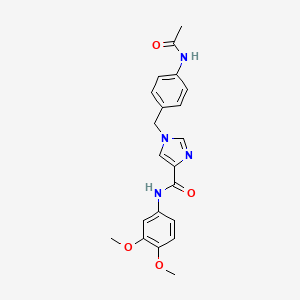
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been reported to inhibit the activity of carbonic anhydrase, which plays a role in tumor growth and angiogenesis. 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been reported to have various biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis in cancer cells, protection of neurons from oxidative stress, and reduction of inflammation. 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has also been shown to inhibit the activity of carbonic anhydrase, which plays a role in tumor growth and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. One limitation of using 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide in lab experiments is its relatively high cost compared to other sulfonamide derivatives.
Orientations Futures
There are several future directions for the research and development of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the development of more efficient and cost-effective synthesis methods for 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide could lead to its wider use in research and clinical applications.
Conclusion:
In conclusion, 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide could lead to its wider use in research and clinical applications.
Méthodes De Synthèse
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been synthesized through various methods, including the reaction of 4-aminobenzoic acid with N,N-dimethylsulfamoyl chloride in the presence of a base, followed by the reaction of the resulting product with 2-hydroxy-2-methyl-4-phenylbutyric acid. Another method involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoic acid with 2-hydroxy-2-methyl-4-phenylbutyric acid in the presence of a coupling agent. Both methods have been reported to yield 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide with high purity.
Applications De Recherche Scientifique
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. In neuroprotection, 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been shown to protect neurons from oxidative stress and reduce the severity of ischemic brain injury in animal models. In anti-inflammatory therapy, 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(24,14-13-16-7-5-4-6-8-16)15-21-19(23)17-9-11-18(12-10-17)27(25,26)22(2)3/h4-12,24H,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWUBFYUIYYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)




![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2901010.png)
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)



![N-[(4-Chlorophenyl)methyl]sulfamoyl chloride](/img/structure/B2901017.png)
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2901020.png)